Smoothened agonist

Descripción general

Descripción

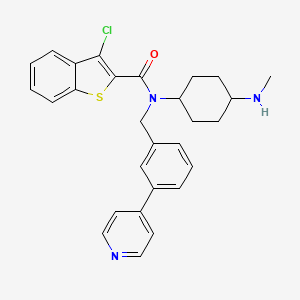

Smoothened Agonist (SAG) is a chlorobenzothiophene-containing compound that acts as an activator of the G protein-coupled receptor Smoothened (SMO) . It was one of the first small-molecule agonists developed for the protein Smoothened, a key part of the hedgehog signaling pathway .

Synthesis Analysis

SAG is a chlorobenzothiophene-containing compound that acts as an activator of the G protein-coupled receptor Smoothened (SMO). It activates SMO via direct binding to the heptahelical bundle . The exact synthesis process of SAG is not detailed in the available resources.Chemical Reactions Analysis

SAG on the metastatic cell surface can be internalized after combination with the small-molecule drug . The surplus small-molecule drug and rolling circle amplification (RCA) primer are competitively binding with capture probe on the electrode surface through the click chemical reaction .Physical And Chemical Properties Analysis

The molecular weight of SAG is 490.06 g/mol . It is stable if stored as directed and should be protected from light and heat . It is also light sensitive and hygroscopic .Aplicaciones Científicas De Investigación

Bone Regeneration

Smoothened agonist has been used in the development of a hybrid scaffold for bone regeneration . The agonist promotes osteogenesis and bone healing by activating the hedgehog signaling pathway . This has been shown to support cytocompatibility and osteogenic differentiation of bone marrow stromal cells (BMSCs), and promote better bone growth .

Neuroprotection

Smoothened agonist has been shown to aid in the proliferation and survival of developing neurons . It can also prevent drug-induced brain injury .

Glial Cell Proliferation

In addition to neurons, Smoothened agonist also induces the proliferation and survival of glial precursors . This is particularly important in the maintenance and repair of the nervous system.

Prevention of Glucocorticoid Neurotoxicity

Smoothened agonist has been found to prevent glucocorticoid neurotoxicity in specific transgenic mice models . This suggests potential applications in the treatment of neurodegenerative disorders.

Treatment of Down Syndrome

Research has shown that Smoothened agonist can rescue cerebellar size and behavioral phenotypes in the Ts65Dn mouse model of Down Syndrome . This indicates its potential use in therapeutic interventions for Down Syndrome.

Modulation of Immune System

Smoothened agonist has been found to modulate the male and female peripheral immune systems differently in an immune model of Central Nervous System Demyelination . It promotes myelin regeneration and presumably a pro-regenerative phenotype of microglia . However, its effects can vary depending on the presence of testosterone and the sex of the individual .

Safety And Hazards

Propiedades

IUPAC Name |

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3OS/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20/h2-8,13-17,22-23,30H,9-12,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSUUTYAEQOIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415294 | |

| Record name | Smoothened agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Smoothened agonist | |

CAS RN |

912545-86-9 | |

| Record name | SAG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912545869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Smoothened agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XN97SZK4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)